

enzymatic synthesis of N-carbamoylaspartic acid from carbamoyl phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-carbamoylaspartic acid

Cat. No.: B556243

[Get Quote](#)

Enzymatic Synthesis of N-Carbamoylaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of **N-carbamoylaspartic acid** from carbamoyl phosphate, a critical reaction in the pyrimidine biosynthetic pathway. The synthesis is primarily catalyzed by the allosteric enzyme Aspartate Transcarbamoylase (ATCase). This document details the enzyme's mechanism, kinetics, and regulation, and provides experimental protocols for its purification and activity assessment.

The Core Reaction: Aspartate Transcarbamoylase

The synthesis of **N**-carbamoylaspartic acid is the committed step in the de novo synthesis of pyrimidines.^{[1][2]} This reaction involves the condensation of carbamoyl phosphate and L-aspartate, catalyzed by Aspartate Transcarbamoylase (ATCase), also known as aspartate carbamoyltransferase (EC 2.1.3.2).^{[1][3]} The enzyme facilitates the transfer of the carbamoyl group from carbamoyl phosphate to the amino group of aspartate, forming **N**-carbamoylaspartic acid and inorganic phosphate.^{[1][4]}

ATCase is a classic example of an allosterically regulated enzyme, exhibiting both homotropic cooperativity with its substrate, L-aspartate, and heterotropic regulation by nucleotide effectors.

[1][2] This intricate regulation allows the cell to precisely control the rate of pyrimidine biosynthesis to meet cellular demands.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to Aspartate Transcarbamoylase from various sources and the synthesis of **N-carbamoylaspartic acid**.

Table 1: Molecular Properties of Aspartate Transcarbamoylase (ATCase)

Organism	Holoenzyme Molecular Weight (kDa)	Subunit Structure	Catalytic Subunit (kDa)	Regulatory Subunit (kDa)	Reference(s)
Escherichia coli	~310	2 catalytic trimers (c6) and 3 regulatory dimers (r6)	~33-34	~17	[1][5][6]
Pseudomonas syringae	~490	Complex	47 and 34	-	[5]
Moraxella (Branhamella) catarrhalis	~510	Complex	45 and 40 (+ a 55 kDa polypeptide)	-	[7]
Human (CAD trifunctional enzyme)	~243 (for the entire polypeptide)	Single polypeptide with three domains	ATCase domain	-	[8]

Table 2: Synthesis Yields of N-Carbamoyl-L-aspartate

Synthesis Method	Key Reactants	Reaction Time	Yield	Reference(s)
In vitro multi-enzyme cascade	CO ₂ , L-aspartic acid	3.0 h	96.0% (based on L-aspartic acid)	[9]
Enzyme-free aqueous solution	L-Aspartic acid, sodium cyanate	16 h	92%	[10]

Experimental Protocols

This section provides detailed methodologies for the purification of Aspartate Transcarbamoylase and the assay of its enzymatic activity.

Purification of Aspartate Transcarbamoylase

3.1.1. From *Escherichia coli*

A common protocol for purifying ATCase from *E. coli* involves the following steps:

- **Cell Lysis:** Bacterial cells are harvested and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA) and disrupted by sonication.[5] The cell debris is removed by centrifugation.[5]
- **Streptomycin Sulfate Precipitation:** To remove nucleic acids, a solution of streptomycin sulfate is slowly added to the cell-free extract. The precipitate is removed by centrifugation.
- **Heat Step:** The supernatant is heated to a specific temperature (e.g., 60°C) to denature and precipitate heat-labile proteins.[7] The denatured proteins are removed by centrifugation.
- **Ammonium Sulfate Fractionation:** The protein solution is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing ATCase is collected by centrifugation and redissolved in a minimal amount of buffer.
- **Dialysis:** The redissolved protein is dialyzed against a suitable buffer to remove excess ammonium sulfate.

- Chromatography: The dialyzed sample is further purified using a combination of chromatographic techniques, which may include:
 - Ion-Exchange Chromatography: To separate proteins based on their net charge.
 - Gel-Filtration Chromatography: To separate proteins based on their size.
 - Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.^[7]

The purity of the enzyme at each step is monitored by SDS-PAGE.^[7]

3.1.2. From Wheat-germ

A revised purification scheme for ATCase from wheat-germ has been reported, yielding a highly pure and stable enzyme.^[11] Key aspects of this protocol include:

- Large-scale extraction: Starting with a significant amount of wheat-germ (e.g., 4 kg).^[11]
- Optimized stability: The purified enzyme is stored at 4°C in 0.05 M Tris/HCl buffer containing 25% glycerol at a high protein concentration (approximately 1 mg/mL) to ensure long-term stability, with a half-life of over 300 days.^[11]

Aspartate Transcarbamoylase Activity Assay

The activity of ATCase can be determined using several methods.

3.2.1. Colorimetric Assay

This is a common method that measures the production of **N-carbamoylaspartic acid**.^[12]

- Reaction Mixture: Prepare a reaction mixture containing:
 - 50 mM Tris acetate buffer, pH 8.3^[12]
 - Saturating concentration of carbamoyl phosphate (e.g., 4.8 mM)^{[5][12]}
 - Varying concentrations of L-aspartate

- Enzyme solution
- Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25°C or 28°C) for a defined period (e.g., 10 minutes).[5][12]
- Stopping the Reaction and Color Development: The reaction is stopped, and the amount of **N-carbamoylaspartic acid** produced is determined by a colorimetric method.
- Control: A control reaction is run in parallel where water replaces L-aspartate.[5]

3.2.2. Ultraviolet Spectrophotometric Assay

This method is based on the difference in the ultraviolet absorbance of the reactants and products.[13]

- Wavelength Selection: The reaction is monitored at a wavelength where the product, **N-carbamoylaspartic acid**, has a significantly higher extinction coefficient than the reactants (e.g., 205, 210, or 215 nm).[13]
- Reaction Monitoring: The change in absorbance over time is recorded using a spectrophotometer.
- Calculation: The rate of the reaction is calculated based on the change in absorbance and the extinction coefficient of **N-carbamoylaspartic acid**.[13]

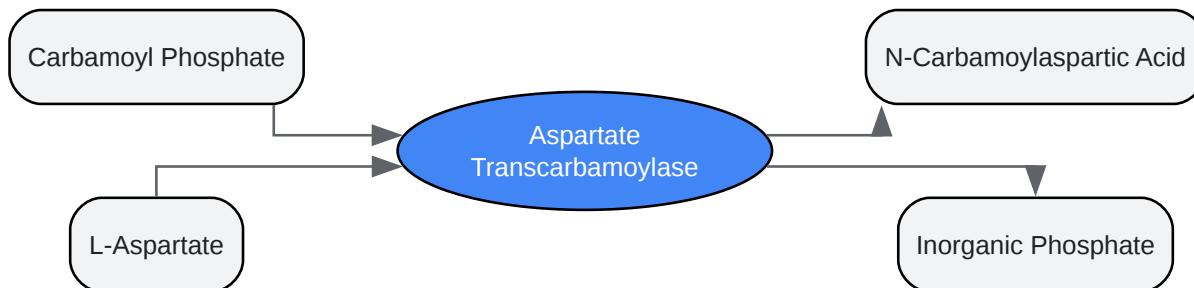
Signaling Pathways and Regulation

The activity of ATCase is tightly regulated to control the pyrimidine biosynthetic pathway. This regulation occurs through allosteric mechanisms.

Allosteric Regulation of ATCase

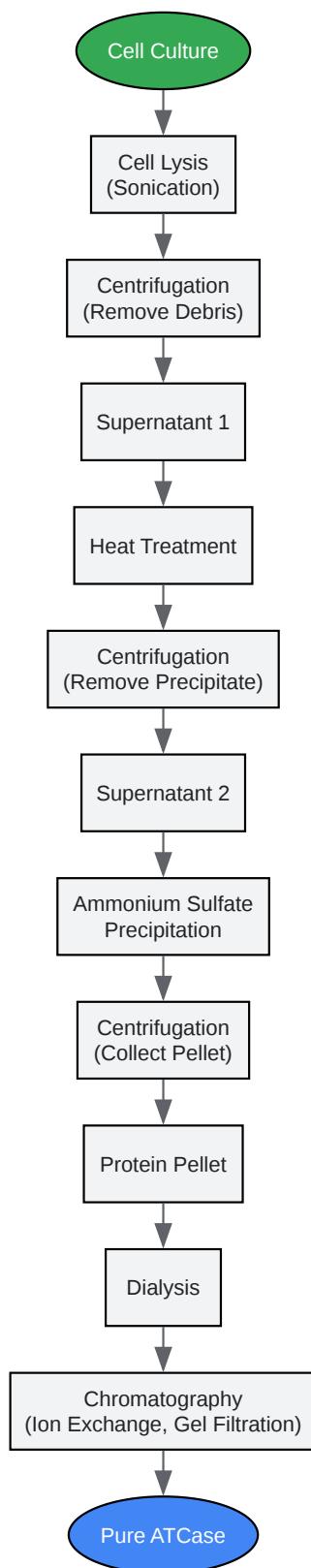
Escherichia coli ATCase is a dodecamer composed of two catalytic trimers and three regulatory dimers.[6] The enzyme exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[1][2][6]

- Homotropic Cooperativity: The binding of the substrate, L-aspartate, to the catalytic subunits is cooperative, meaning the binding of one substrate molecule increases the affinity of the

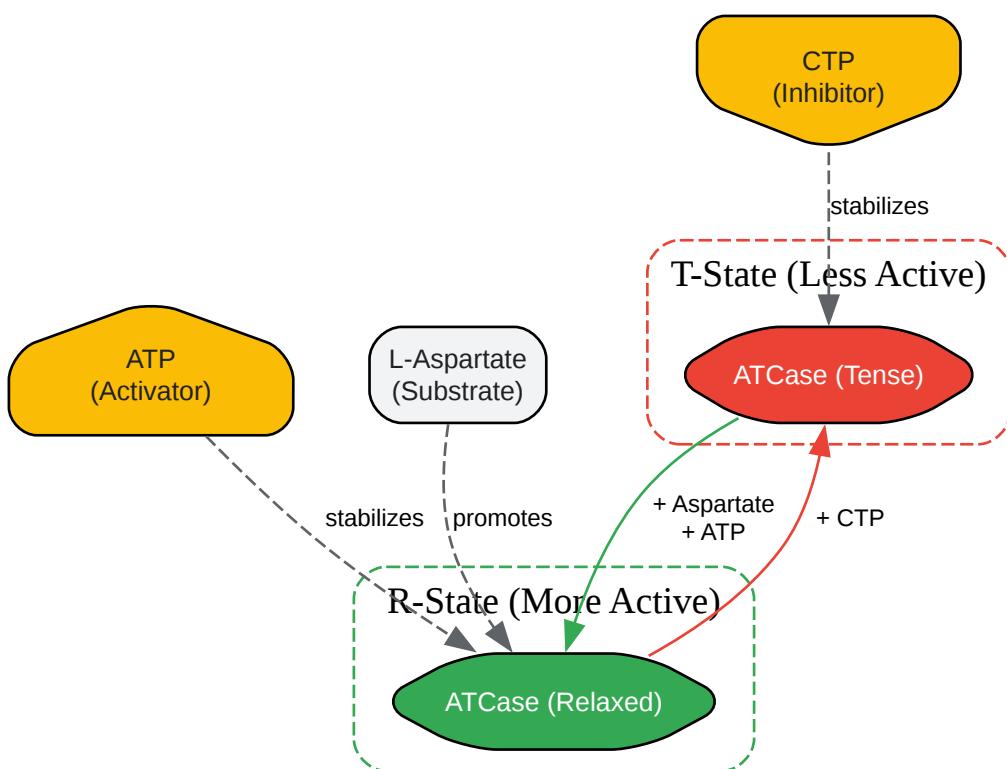

other active sites for the substrate.[1] This shifts the equilibrium from the T state towards the R state.[6]

- Heterotropic Regulation: The enzyme is also regulated by the binding of nucleotide effectors to the regulatory subunits, which are located about 60 Å from the active sites.[1][4]
 - Inhibition by CTP: The end product of the pyrimidine pathway, cytidine triphosphate (CTP), acts as a feedback inhibitor by binding to the regulatory subunits and stabilizing the T state.[1][2]
 - Activation by ATP: Adenosine triphosphate (ATP), a purine nucleotide, acts as an activator by binding to the regulatory subunits and promoting the transition to the R state.[2][6] This cross-regulation helps to balance the cellular pools of purines and pyrimidines.

The binding of these allosteric effectors induces significant conformational changes in the enzyme's quaternary structure, including an elongation of the molecule along its three-fold axis. [1][4]


Visualizations

The following diagrams illustrate the enzymatic reaction, a general experimental workflow for enzyme purification, and the allosteric regulation of ATCase.


[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of **N**-carbamoylaspartic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for ATCase purification.

[Click to download full resolution via product page](#)

Caption: Allosteric regulation of Aspartate Transcarbamoylase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure and Mechanisms of *Escherichia coli* Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]

- 6. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the aspartate transcarbamoylase domain of human CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards the conversion of CO₂ into optically pure N-carbamoyl-l-aspartate and orotate by an in vitro multi-enzyme cascade - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Building the uracil skeleton in primitive ponds at the origins of life: carbamoylation of aspartic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wheat-germ aspartate transcarbamoylase: revised purification, stability and re-evaluation of regulatory kinetics in terms of the Monod-Wyman-Changeux model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An ultraviolet spectrophotometric assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [enzymatic synthesis of N-carbamoylaspartic acid from carbamoyl phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556243#enzymatic-synthesis-of-n-carbamoylaspartic-acid-from-carbamoyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com